4CzTPN

Übersicht

Beschreibung

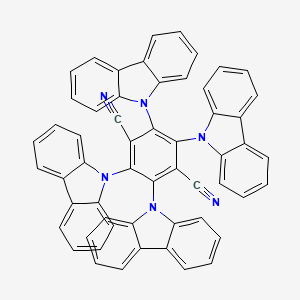

2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN, is a thermally activated delayed fluorescence (TADF) material. It is widely used in organic light-emitting diodes (OLEDs) due to its ability to achieve high external quantum efficiency. The compound features a donor-acceptor structure, with carbazolyl groups acting as electron donors and dicyanobenzene as the electron acceptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene typically involves the reaction of carbazole with 1,4-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene often involves sublimation techniques to obtain ultra-pure grade chemicals. This method ensures the high purity required for its application in OLEDs .

Analyse Chemischer Reaktionen

Photophysical Reactions and Excited-State Dynamics

4CzTPN exhibits unique photophysical properties critical for TADF applications:

Key findings:

-

The ΔE<sub>ST</sub> (singlet-triplet energy gap) of 0.02–0.09 eV enables efficient reverse intersystem crossing (RISC) rates (1.2–28 × 10⁵ s⁻¹) under thermal activation .

-

Solvent polarity significantly affects emission: polar solvents like acetonitrile reduce delayed fluorescence efficiency compared to nonpolar solvents (e.g., methylcyclohexane) .

Intermolecular Dimerization and Aggregation

This compound forms persistent dimers and aggregates in solid-state conditions, altering its emission properties:

| State | Emission λₑₘ | FWHM (eV) | Dominant Process | Source |

|---|---|---|---|---|

| Solution (MeCN) | 538 nm | 0.14 | Monomer CT emission | |

| Crystal/Pristine | 577 nm | 0.08 | Dimer/exciplex emission |

Mechanistic insights:

-

Face-to-face π-stacking in crystals (observed via X-ray diffraction) induces red-shifted emission compared to solution .

-

Dimerization increases triplet lifetimes but reduces photoluminescence quantum yields (PLQY) due to non-radiative decay pathways .

Redox Reactivity and Charge Transfer

This compound participates in electron-transfer reactions due to its donor-acceptor structure:

| Redox Process | Potential (V vs. SCE) | Conditions | Source |

|---|---|---|---|

| Oxidation (E<sub>ox</sub>) | +1.52 V | Dichloromethane | |

| Reduction (E<sub>red</sub>) | -1.67 V | Dichloromethane |

Applications in photocatalysis:

-

The large HOMO-LUMO gap (~2.91 eV) and long-lived triplet states enable participation in energy/electron-transfer reactions .

-

In OLEDs, this compound acts as a green dopant, achieving external quantum efficiencies (EQE) up to 19.6% in optimized devices .

Thermal Stability and Sublimation Behavior

This compound demonstrates high thermal stability, critical for vacuum-deposited OLED fabrication:

| Property | Value | Source |

|---|---|---|

| Melting point | >360°C | |

| Sublimation purity | >99.0% (HPLC) | |

| Decomposition onset | 676–685 K |

Polymorphism observed in sublimed fractions affects device performance, necessitating precise thermal processing .

Solvent Interactions and Solvatochromism

Emission energy shifts with solvent polarity (Table 1):

| Solvent | Emission Onset (eV) | Peak Energy (eV) | Source |

|---|---|---|---|

| Methylcyclohexane | 2.58 | 2.42 | |

| Acetonitrile | 2.44 | 2.04 | |

| Crystal | 2.23 | 2.06 |

Notably, solvation in DMSO reverses dimer-induced red shifts, confirming the role of direct intermolecular interactions over solvent stabilization .

Comparative Analysis with Structural Analogues

| Compound | PLQY (%) | τ<sub>d</sub> (ns) | ΔE<sub>ST</sub> (eV) | Key Difference |

|---|---|---|---|---|

| This compound | 18–36 | 1390 | 0.02–0.09 | Lower steric hindrance |

| 4CzIPN | 94–18 | 1800 | 0.12 | Higher carbazole dispersion |

| This compound-Ph | 55–75 | 950 | 0.15 | Phenyl-induced steric bulk |

Steric modifications (e.g., this compound-Ph) suppress dimerization but reduce RISC rates due to increased ΔE<sub>ST</sub> .

Wissenschaftliche Forschungsanwendungen

Applications in OLEDs

1. TADF-OLEDs

4CzTPN serves as a crucial green dopant in TADF-OLEDs. Its unique molecular structure allows for effective energy transfer and exciton management within the device. The following table summarizes key performance metrics of OLEDs utilizing this compound:

| Parameter | Value |

|---|---|

| Max EQE | 11.0% |

| Max Power Efficiency | 36.6 Im/W |

| Device Structure | ITO/MoO3/mCP/DMAC-DPS: 9 wt.% this compound/other layers |

| Color Emission | Green |

Studies indicate that this compound can enhance the efficiency of OLEDs by minimizing energy losses through non-radiative pathways . In particular, the integration of this compound in co-doped systems has shown promising results in improving device stability and color purity.

2. Co-Doping Strategies

Recent research has explored co-doping strategies using this compound with other materials to optimize performance further. For instance, when combined with conventional fluorescent dopants like DCJTB, the resulting devices exhibited exceptional magnetic field effects (MFE), indicating a complex interplay of exciton dynamics and magnetic interactions . This approach highlights the versatility of this compound in enhancing device characteristics beyond standard configurations.

Photocatalytic Applications

In addition to its role in OLEDs, this compound has been investigated as a photocatalyst. Its ability to facilitate photochemical reactions under visible light makes it suitable for applications in environmental remediation and solar energy conversion . The following table outlines some photocatalytic properties:

| Material | Photocatalytic Activity | Conditions |

|---|---|---|

| This compound | Effective in both two and three-component systems | MeCN at room temperature |

Research indicates that this compound can participate in various photocatalytic processes, enhancing reaction rates and selectivity. These findings suggest potential applications in sustainable chemistry and energy harvesting technologies.

Cellular Imaging

1. Fluorescent Probes

This compound derivatives, such as this compound-Ph, have been utilized as fluorescent probes for cellular imaging due to their excellent photostability and low cytotoxicity . They can be used for both one-photon and two-photon imaging techniques, making them valuable tools in biological research.

The following table summarizes the imaging characteristics of this compound-Ph:

| Characteristic | Value |

|---|---|

| Emission Color | Orange |

| Dispersibility | High |

| Photodegradation Resistance | Superior |

These properties enable researchers to visualize cellular processes with high resolution and minimal interference from the imaging agents themselves.

Case Studies

Several case studies illustrate the successful application of this compound across different fields:

-

OLED Efficiency Improvement:

A study demonstrated that incorporating this compound into OLED structures significantly improved efficiency metrics compared to devices without this dopant. The device exhibited enhanced color purity and stability over extended operational periods . -

Photocatalytic Performance:

In another study focusing on environmental applications, researchers reported that this compound-based photocatalysts effectively degraded organic pollutants under visible light irradiation, showcasing its potential for water purification technologies . -

Cellular Imaging Applications:

Research involving the use of this compound-Ph for cellular imaging revealed that it could effectively label live cells without inducing significant cytotoxic effects, making it an ideal candidate for long-term studies of cellular dynamics .

Wirkmechanismus

The mechanism of action of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene involves its ability to undergo thermally activated delayed fluorescence. This process allows the compound to convert triplet excitons into singlet excitons at room temperature through reverse intersystem crossing. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are localized on the donor and acceptor moieties, respectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene include:

- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)

- 2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN)

- 5H-Benzo[4,5]thieno[3,2-c]carbazole (BTCz)

Uniqueness

What sets 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene apart from its similar compounds is its optimized reverse intersystem crossing rates and high photoluminescence quantum yield. These properties make it highly efficient in TADF-assisted fluorescent devices, resulting in superior performance in OLED applications .

Biologische Aktivität

4CzTPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is a notable compound in the field of organic electronics and photonics, particularly recognized for its thermally activated delayed fluorescence (TADF) properties. Its unique electronic structure and photophysical characteristics make it a subject of extensive research, especially regarding its biological applications and potential as a photosensitizer in photodynamic therapy (PDT).

Chemical Structure and Properties

This compound consists of four carbazole units that act as electron donors and a dicyanobenzene moiety that serves as an electron acceptor. This donor-acceptor configuration facilitates efficient charge separation and exciton generation, critical for its biological activity.

| Property | Description |

|---|---|

| Molecular Weight | 380.46 g/mol |

| Solubility | Soluble in common organic solvents |

| Photoluminescence | Exhibits strong emission with TADF characteristics |

| Quantum Yield | High quantum yield in suitable matrices |

Photophysical Characteristics

The photophysical properties of this compound are crucial for its biological applications. Studies indicate that the compound has a significant ability to undergo intersystem crossing (ISC), leading to long-lived triplet states. This property is essential for its role as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon excitation.

Key Findings:

- Intersystem Crossing Rate : The ISC rate constant is influenced by spin-orbit coupling and the energy difference between singlet and triplet states, enhancing its efficiency in generating ROS .

- Delayed Fluorescence : The delayed fluorescence mechanism allows for prolonged emission, which can be advantageous in imaging applications .

Biological Applications

This compound has shown promise in various biological applications, particularly in cancer therapy through PDT. The mechanism involves the generation of singlet oxygen from triplet states, which can induce apoptosis in cancer cells.

Case Studies:

- Photodynamic Therapy :

- Cell Imaging :

Concentration Effects on Biological Activity

The concentration of this compound significantly affects its biological performance. Higher concentrations can lead to concentration quenching, reducing the efficacy of fluorescence and ROS generation.

| Concentration (%) | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|

| 5 | 18.5 | 7.9 |

| 25 | Similar to 5% | Comparable |

| 75 | 0.8 | 0.5 |

Eigenschaften

IUPAC Name |

2,3,5,6-tetra(carbazol-9-yl)benzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)44(34-58)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(43)61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJAUIAADXAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H32N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202447 | |

| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416881-53-2 | |

| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416881-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.